methyl 2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride
CAS No.: 1216745-18-4
Cat. No.: VC6885309
Molecular Formula: C23H32ClN3O7S2
Molecular Weight: 562.09
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1216745-18-4 |
|---|---|
| Molecular Formula | C23H32ClN3O7S2 |
| Molecular Weight | 562.09 |
| IUPAC Name | methyl 2-[[4-[bis(2-methoxyethyl)sulfamoyl]benzoyl]amino]-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride |
| Standard InChI | InChI=1S/C23H31N3O7S2.ClH/c1-25-10-9-18-19(15-25)34-22(20(18)23(28)33-4)24-21(27)16-5-7-17(8-6-16)35(29,30)26(11-13-31-2)12-14-32-3;/h5-8H,9-15H2,1-4H3,(H,24,27);1H |
| Standard InChI Key | VOEDUIMOGXWZPT-UHFFFAOYSA-N |
| SMILES | CN1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCOC)CCOC.Cl |
Introduction
Chemical Identity
1.1 IUPAC Name
Methyl 2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride.
1.2 Molecular Formula
CHClNOS.
1.3 Molecular Weight
Approximately 533.04 g/mol.
1.4 SMILES Notation
CC1=C(C(=O)OC)SC(NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(CCOC)CCOC)=C1C.Cl.
Structural Features
The compound consists of a thienopyridine core substituted with a methyl group at position 6 and a carboxylate ester at position 3. It also features a benzamide moiety linked to a sulfonamide group with two methoxyethyl substituents.
| Feature | Description |
|---|---|
| Core Structure | Thieno[2,3-c]pyridine |
| Functional Groups | Methyl group, carboxylate ester, sulfonamide |
| Substituents | N,N-bis(2-methoxyethyl), benzamide |
| Salt Form | Hydrochloride |
Synthesis Pathways
The synthesis of this compound typically involves multi-step organic reactions:
-
Thienopyridine Core Formation:
The thienopyridine backbone is synthesized through cyclization reactions involving sulfur-containing intermediates and pyridine derivatives. -
Benzamide Coupling:
A benzoyl chloride derivative is reacted with the amine group on the thienopyridine scaffold to form the benzamide linkage. -
Sulfonamide Functionalization:
The sulfonamide group is introduced using chlorosulfonic acid or related reagents followed by substitution with bis(2-methoxyethyl)amine. -
Esterification:
The carboxylic acid group on the thienopyridine ring is esterified using methanol in the presence of acidic catalysts. -
Hydrochloride Salt Formation:
The final product is converted to its hydrochloride salt form for improved stability and solubility.
Applications and Potential Uses
This compound has potential applications in pharmaceutical research due to its structural similarity to bioactive molecules:
-
Antiplatelet Agents:
Compounds within the thienopyridine family are known for their antiplatelet activity by inhibiting P2Y-mediated platelet aggregation. -
Anti-inflammatory Properties:
The sulfonamide functional group may confer anti-inflammatory effects by inhibiting specific enzymes like carbonic anhydrase. -
Potential as a Drug Intermediate:
Its functional diversity makes it a candidate for further modification in drug discovery programs targeting cardiovascular or inflammatory diseases.
Analytical Characterization
The compound can be characterized using the following techniques:
| Method | Purpose/Details |
|---|---|
| Nuclear Magnetic Resonance (NMR) | Confirms structural integrity and chemical shifts of functional groups |
| Mass Spectrometry (MS) | Determines molecular weight and fragmentation pattern |
| Infrared Spectroscopy (IR) | Identifies functional groups via characteristic absorption bands |
| Elemental Analysis | Verifies the empirical formula by measuring carbon, hydrogen, nitrogen content |
Safety and Handling
Proper safety precautions must be observed when handling this compound:
-
Hazards: May cause irritation to skin and eyes; avoid inhalation or ingestion.
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Storage: Store in a cool, dry place away from light and moisture.
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Personal Protective Equipment (PPE): Use gloves, lab coat, and safety goggles during handling.
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